Pyridostatin Trifluoroacetate

Vue d'ensemble

Description

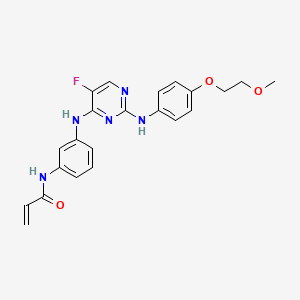

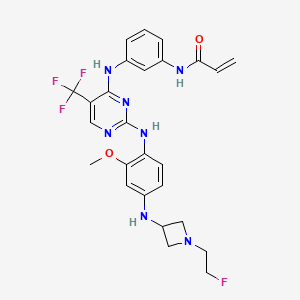

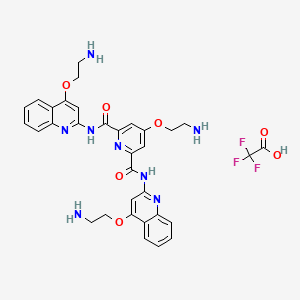

Pyridostatin Trifluoroacetate is a G-quadruplex ligand . It induces conformation changes in telomere-G-quadruplex complexes and stimulates double-stranded DNA breakage . It also alters telomere function and displays antiviral and anticancer activities .

Molecular Structure Analysis

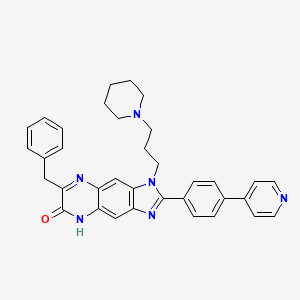

The molecular formula of Pyridostatin Trifluoroacetate is C31H32N8O5 · xC2HF3O2 . It has a molecular weight of 596.64 (free base basis) .Physical And Chemical Properties Analysis

Pyridostatin Trifluoroacetate is a powder that is white to beige in color . It is soluble in water at 15 mg/mL . It should be stored at -20°C .Applications De Recherche Scientifique

DNA Damage and Cancer Cell Growth Arrest : Rodriguez et al. (2012) demonstrated that Pyridostatin Trifluoroacetate induces DNA damage in human cancer cells, causing growth arrest. This is achieved by targeting gene bodies containing clusters of sequences with a propensity for G-quadruplex formation, thereby modulating gene expression, including the proto-oncogene SRC (Rodriguez et al., 2012).

Synthesis of Novel Derivatives : Ibrahim and Behbehani (2021) established an efficient high-pressure-assisted protocol for synthesizing novel pyrido[1,2-b][1,2,4]triazine and pyrido[1′,2′:2,3][1,2,4]triazino[5,6-b]indole derivatives, using Pyridostatin Trifluoroacetate as a catalyst (Ibrahim & Behbehani, 2021).

Stabilizing Telomeric DNA G-Quadruplexes : Koirala et al. (2011) used Pyridostatin to promote the folding of telomeric G-quadruplexes, which can have potential applications in cancer treatment, as these structures are not extended by telomerase, an enzyme over-expressed in many cancer cells (Koirala et al., 2011).

Recognition of G-Quadruplex Structures : Wang et al. (2015) found that Pyridostatin derivatives selectively stabilize different forms of human telomeric G-quadruplex structures, indicating their role in developing novel anti-cancer agents (Wang et al., 2015).

RNA vs. DNA G-Quadruplex Structures : Rocca et al. (2017) researched the selectivity of a Pyridostatin derivative towards RNA over DNA G-quadruplex structures, providing insights into molecular dynamics and docking simulations (Rocca et al., 2017).

Complement Inhibition in Disease Pathogeneses : Zhang et al. (2018) identified Pyridostatin as a new complement inhibitor, which could have implications in treating diseases where excessive complement activation is a significant contributor (Zhang et al., 2018).

Molecular Recognition of G-Quadruplex Structures : Liu et al. (2022) presented structures that show how Pyridostatin and its derivatives specifically bind to G-quadruplex structures, offering insights into improving the selectivity and affinity for these structures (Liu et al., 2022).

Anti-tumor Activities Against BRCA1/2-Deficient Tumors : Groelly et al. (2022) demonstrated that Pyridostatin exhibits high activity against BRCA1/2-deficient tumors, including patient-derived xenograft tumors resistant to PARP inhibitors. This research suggests Pyridostatin's potential in cancer treatment (Groelly et al., 2022).

Inhibition of Bcl-2 Expression : Feng et al. (2016) designed a Pyridostatin analog that stabilizes G-quadruplexes and significantly suppresses Bcl-2 transcriptional activation, implying potential as an efficient Bcl-2 inhibitor and anticancer drug (Feng et al., 2016).

Propriétés

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFYRKZWSPFGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33F3N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridostatin Trifluoroacetate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

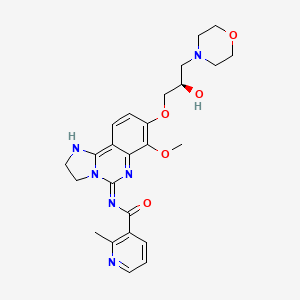

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)

![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)